molecular formula C4H3IN2OS B1672036 Iodothiouracil CAS No. 5984-97-4

Iodothiouracil

Cat. No.: B1672036
CAS No.: 5984-97-4
M. Wt: 254.05 g/mol
InChI Key: MYUHSNVSHMCUMD-UHFFFAOYSA-N
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Description

Bemoradan is a potent positive inotropic agent that inhibits cardiac phosphodiesterase fraction III. It was developed for the management of congestive heart failure. Bemoradan is known for its ability to increase the force of heart muscle contractions, making it a valuable compound in cardiovascular research .

Biochemical Analysis

Biochemical Properties

Iodothiouracil plays a crucial role in biochemical reactions, particularly in the thyroid gland. It interacts with enzymes such as thyroperoxidase, which is involved in the iodination of tyrosine residues in thyroglobulin . This interaction inhibits the synthesis of thyroid hormones, thereby reducing thyroid activity . Additionally, this compound has been shown to interact with proteins involved in thyroid hormone metabolism, further contributing to its antithyroid effects .

Cellular Effects

This compound affects various types of cells and cellular processes. In thyroid cells, it inhibits the synthesis of thyroid hormones by interfering with the iodination process . This leads to a decrease in thyroid hormone levels, which in turn affects cell signaling pathways and gene expression related to thyroid function . This compound also influences cellular metabolism by reducing the metabolic rate, which is a direct consequence of decreased thyroid hormone levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to thyroperoxidase, an enzyme crucial for thyroid hormone synthesis . By inhibiting this enzyme, this compound prevents the iodination of tyrosine residues in thyroglobulin, thereby blocking the production of thyroid hormones . This inhibition leads to a decrease in thyroid hormone levels, which affects various physiological processes regulated by these hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antithyroid effects can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that this compound can lead to a sustained reduction in thyroid hormone levels, but the extent of this effect may vary depending on the duration of treatment and the specific conditions of the study .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces thyroid hormone levels without causing significant adverse effects . At higher doses, this compound can lead to toxic effects such as agranulocytosis and leukopenia . The optimal dosage range for therapeutic effects while minimizing toxicity has been identified to be between 200 and 400 mg per day .

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid hormone synthesis and metabolism . It interacts with enzymes such as thyroperoxidase and deiodinases, which are responsible for the activation and deactivation of thyroid hormones . By inhibiting these enzymes, this compound disrupts the normal metabolic flux of thyroid hormones, leading to decreased levels of active hormones .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily in the thyroid gland . It is selectively taken up by thyroid cells due to their high affinity for iodine-containing compounds . The compound’s distribution is influenced by its interaction with thyroid hormone transporters and binding proteins, which facilitate its accumulation in the thyroid gland .

Subcellular Localization

This compound is localized primarily in the thyroid gland, where it exerts its antithyroid effects . Within thyroid cells, it is found in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in thyroid hormone synthesis and metabolism . The compound’s localization is directed by its chemical structure, which allows it to target specific compartments within the thyroid cells .

Preparation Methods

The synthesis of bemoradan involves several steps. One of the methods includes the reaction of 6-benzoxazinylpyridazin-3-ones with various reagents under specific conditions. The industrial production methods for bemoradan are not widely documented, but high-performance liquid chromatography is used to measure bemoradan levels in plasma/serum .

Chemical Reactions Analysis

Bemoradan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of bemoradan with modified functional groups .

Scientific Research Applications

Bemoradan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a cardiotonic agent in the treatment of congestive heart failure. Additionally, bemoradan is studied for its effects on cyclic AMP phosphodiesterase from canine heart tissue . Its pharmacokinetics and bioavailability have been extensively studied in both human and animal models .

Comparison with Similar Compounds

Bemoradan is unique due to its potent and long-acting positive inotropic and vasodilator effects. Similar compounds include other phosphodiesterase inhibitors such as milrinone and enoximone. bemoradan is distinguished by its specific inhibition of phosphodiesterase fraction III and its prolonged duration of action .

Properties

IUPAC Name

5-iodo-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUHSNVSHMCUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3565-15-9 (hydrochloride salt)
Record name Iodothiouracil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023156
Record name Iodothiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5984-97-4
Record name 2,3-Dihydro-5-iodo-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5984-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodothiouracil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodothiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IODOTHIOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O17612T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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